molecular formula C20H32O2 B1251033 Copalic acid

Copalic acid

Cat. No. B1251033
M. Wt: 304.5 g/mol
InChI Key: JFQBNOIJWROZGE-HPMXROJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Copalic acid is a diterpenoid.
Copalic acid is a natural product found in Aristolochia cymbifera, Aristolochia labiata, and other organisms with data available.

Scientific Research Applications

Anticancer Properties

Copalic Acid and its analogs have been investigated for their potential in cancer treatment, particularly prostate cancer. Research by Idippily et al. (2017) demonstrates that Copalic Acid can down-regulate the androgen receptor and inhibit the small chaperone protein, including α-crystallin and heat shock protein 27kD (HSP27), making it a promising candidate for prostate cancer treatment. The study synthesized and tested various Copalic Acid analogs, identifying compounds with potent activity in decreasing the level of the androgen receptor and inhibiting prostate cancer cell growth Idippily et al., 2017.

Antimicrobial and Anti-inflammatory Effects

Copalic Acid has been shown to possess significant antimicrobial and anti-inflammatory properties. Vargas et al. (2015) studied the effects of Copalic Acid, among other diterpenes, highlighting its ability to inhibit nitric oxide production in macrophages activated by lipopolysaccharide without affecting tumor necrosis factor-alpha production. This suggests a potential role in treating acute injuries such as inflammation or skin disorders Vargas et al., 2015.

Antitubercular and Antifungal Applications

Further research into Copalic Acid's medicinal applications reveals its antitubercular and antifungal potential. Silva et al. (2016) found that structural modifications of Copalic Acid significantly improved its activity against Mycobacterium tuberculosis, offering a promising direction for developing new treatments for tuberculosis Silva et al., 2016. Additionally, Nakamura et al. (2016) demonstrated Copalic Acid's efficacy against dermatophytes, suggesting its utility in developing antifungal drugs Nakamura et al., 2016.

Chemopreventive Potential

The chemopreventive potential of Copalic Acid has also been explored, with studies indicating its ability to suppress aberrant crypt foci formation, a precursor to colon carcinogenesis. This suggests that Copalic Acid could play a protective role against colon cancer Alves et al., 2017.

properties

Product Name

Copalic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17-,20+/m1/s1

InChI Key

JFQBNOIJWROZGE-HPMXROJMSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

synonyms

copalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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